molecular formula C20H12O2 B008740 Benz[a]anthracene-7,12-dicarboxaldehyde CAS No. 19926-22-8

Benz[a]anthracene-7,12-dicarboxaldehyde

Cat. No. B008740
CAS RN: 19926-22-8
M. Wt: 284.3 g/mol
InChI Key: VUJRBHIBORKESK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benz[a]anthracene derivatives, including benz[a]anthracene-7,12-dicarboxaldehyde, often involves intricate organic reactions. For example, a related compound, benz[a]anthracene 8,9-oxide, a major metabolite of benz[a]anthracene, has been synthesized in optically pure form, highlighting the synthetic approaches towards benz[a]anthracene derivatives (Boyd et al., 1981). Similarly, innovative methodologies have been developed for the synthesis of the benz[a]anthracene skeleton, involving steps like the Suzuki-Miyaura reaction and ring-closing metathesis, which could be adapted for the synthesis of benz[a]anthracene-7,12-dicarboxaldehyde (Johnson et al., 2018).

Molecular Structure Analysis

The molecular structure of benz[a]anthracene derivatives is crucial for understanding their reactivity and properties. X-ray crystallographic analyses provide detailed insights into the conformation of these molecules. For instance, the molecular structure of a closely related compound, the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, has been determined, offering insights into the geometric preferences of benz[a]anthracene derivatives (Zacharias et al., 1977).

Chemical Reactions and Properties

Benz[a]anthracene derivatives undergo various chemical reactions, influenced by their molecular structure. For example, the photodegradation of benz[a]anthracene in the presence of organic constituents of atmospheric aerosols reveals the chemical reactivity under environmental conditions (Jang & McDow, 1995). Such studies are indicative of the possible reactions benz[a]anthracene-7,12-dicarboxaldehyde may undergo.

Physical Properties Analysis

The physical properties of benz[a]anthracene derivatives are largely determined by their molecular structure. The study of 1,12-dimethylbenz[a]anthracene, for instance, reveals the impact of substituents on the molecule's conformation and, consequently, its physical properties (Jones & Shaw, 1987).

Chemical Properties Analysis

The chemical properties of benz[a]anthracene derivatives, such as reactivity and binding affinity, can be profoundly influenced by their molecular structure and the nature of their substituents. The oxidative metabolism studies of benz[a]anthracene and its methylated derivatives highlight the metabolic transformations these compounds can undergo, shedding light on the chemical behavior of benz[a]anthracene-7,12-dicarboxaldehyde (Boyland & Sims, 1965).

Safety And Hazards

The safety data sheet for Benz[a]anthracene-7,12-dicarboxaldehyde is not directly available. However, Benz[a]anthracene, a related compound, is classified as a carcinogen and is very toxic to aquatic life with long-lasting effects4.


Future Directions

The future directions for the study and application of Benz[a]anthracene-7,12-dicarboxaldehyde are not specified in the available resources. However, given its relation to Benz[a]anthracene, it may be of interest in studies related to organic matter combustion2.


Please note that this analysis is based on the available resources and there may be additional information in scientific literature not covered here.


properties

IUPAC Name

benzo[a]anthracene-7,12-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O2/c21-11-18-15-7-3-4-8-16(15)19(12-22)20-14-6-2-1-5-13(14)9-10-17(18)20/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJRBHIBORKESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173706
Record name Benz(a)anthracene-7,12-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benz[a]anthracene-7,12-dicarboxaldehyde

CAS RN

19926-22-8
Record name Benz(a)anthracene-7,12-dicarboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019926228
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(a)anthracene-7,12-dicarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of isomers of 7,12-dihydro-7,12-benz[a]anthracene dicarboxaldehyde [Newman & Din, J. Org. Chem. 36, 967 (1971)] is suspended in 75 ml. of glacial acetic acid, treated with 6 g. of ferric chloride hexahydrate and stirred at room temperature for 3 hours. The remaining yellow solid is filtered off, washed with acetic acid and water leaving the yellow product, m.p. 197°-198° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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